tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Overview
Description
Tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a complex organic molecule used in various scientific fields due to its unique structure and reactivity. This compound belongs to the class of bicyclic compounds and contains functional groups that make it significant for synthetic and application-based research.
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves a multi-step organic reaction. A common route includes the cyclization of a suitable precursor with tert-butyl groups to protect the carboxylate functionality.
Industrial Production Methods In industrial settings, the compound is usually produced in large reactors where precise control of temperature and pH is maintained. Catalysts and solvents are used to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form more oxidized derivatives.
Reduction: It can be reduced to amine derivatives, offering a range of functionalities.
Substitution: The tert-butyl group can be substituted under appropriate conditions.
Common Reagents and Conditions Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions.
Major Products Formed
Oxidation typically yields ketones or aldehydes.
Reduction often results in secondary or primary amines.
Substitution reactions produce a variety of alkylated or acylated products.
Scientific Research Applications
Tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate in Chemistry Used as an intermediate in complex organic synthesis, it provides a versatile starting material for the construction of more complex molecules.
Biological Applications It is being explored for its potential in the design of enzyme inhibitors due to its rigid structure which can fit into specific biological targets.
Medical Applications The compound is investigated for its potential therapeutic effects, including its use in drug design and development, particularly for conditions requiring enzyme modulation.
Industrial Applications It is also used in the manufacturing of fine chemicals and materials due to its stability and reactivity.
Mechanism of Action
The compound exerts its effects by interacting with biological molecules such as proteins and nucleic acids. It is particularly effective in enzyme inhibition, where it binds to the active site of the enzyme, blocking its activity. The rigid bicyclic structure ensures high specificity and potency in these interactions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives
Azabicyclo[2.2.1]heptane analogues
Ketone-containing bicyclic compounds
Uniqueness Compared to these similar compounds, tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate stands out due to its specific tert-butyl protection and the unique arrangement of functional groups, making it more versatile for various synthetic and application purposes.
And there you have it! This should cover the details you've asked for about this compound, spanning its preparation methods to its mechanism of action and comparison with similar compounds. Fascinating stuff, right?
Properties
IUPAC Name |
tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)5-9(7)13/h7-8H,4-6H2,1-3H3/t7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGENGNQEVDONGO-HTQZYQBOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1CC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1400808-00-5 | |
Record name | tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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